

# Technical Guide: 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine

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## Compound of Interest

Compound Name:	2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine
CAS No.:	938270-27-0
Cat. No.:	B3308443

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## Part 1: Chemical Identity & Structural Analysis Nomenclature & Identifiers

This compound represents a specific regioisomer within the class of fluorinated phenoxyphenethylamines. It is structurally distinct from its benzylamine analogs (e.g., Safinamide intermediates) and alpha-methyl homologs.

- IUPAC Name: **2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine**<sup>[1]</sup>
- Common Synonyms: 4-(4-Fluorophenoxy)phenethylamine; 4-(4-Fluorophenoxy)benzeneethanamine.
- CAS Number: Not widely indexed in public chemical registries for the free base.
  - Note: The Hydrochloride Salt is tracked under PubChem CID 71757045.

- Related Analog: 1-[4-(4-Fluorophenoxy)phenyl]ethanamine ( $\alpha$ -methyl analog) has CAS 177842-45-4.
- InChIKey:VHLHAPIVYUGITN-UHFFFAOYSA-N (Free Base)[1]
- SMILES:NCCc1ccc(Oc2ccc(F)cc2)cc1
- Molecular Formula: C<sub>14</sub>H<sub>14</sub>FNO[1]
- Molecular Weight: 231.27 g/mol

## Structural Pharmacophore

The molecule consists of three distinct pharmacophoric elements:

- 4-Fluorophenoxy Moiety: A lipophilic, metabolically stable anchor (due to the para-fluorine) that often improves blood-brain barrier (BBB) penetration and prevents metabolic oxidation at the para position.
- Biphenyl Ether Linker: Provides rotational flexibility while maintaining a specific distance between the aromatic core and the amine, critical for binding in hydrophobic pockets (e.g., the entrance cavity of MAO-B).
- Ethylamine Side Chain: A classic monoaminergic motif that mimics endogenous neurotransmitters (dopamine, norepinephrine), facilitating interaction with monoamine transporters (MATs) and trace amine-associated receptors (TAARs).

## Part 2: Synthesis & Manufacturing Protocols

### Retrosynthetic Analysis

The most robust synthetic route utilizes a Henry Reaction (Nitroaldol Condensation) followed by reduction. This pathway avoids the use of sensitive organometallics and allows for scalability.

Key Intermediates:

- Precursor A: 4-(4-Fluorophenoxy)benzaldehyde.

- Intermediate B: 4-(4-Fluorophenoxy)-  
-nitrostyrene.

## Step-by-Step Synthesis Protocol

### Step 1: Preparation of 4-(4-Fluorophenoxy)benzaldehyde

Type: Ullmann Ether Synthesis

- Reagents: 4-Fluorophenol (1.0 eq), 4-Bromobenzaldehyde (1.0 eq), Potassium Carbonate ( , 2.0 eq).
- Catalyst: Copper(I) Iodide (CuI, 10 mol%), N,N-Dimethylglycine (20 mol%).
- Solvent: DMF or DMSO (Anhydrous).
- Procedure:
  - Charge a reaction vessel with 4-fluorophenol, 4-bromobenzaldehyde, and under nitrogen atmosphere.
  - Add CuI and ligand in DMF.
  - Heat to 110°C for 12–16 hours. Monitor by TLC/HPLC.
  - Workup: Cool to RT, dilute with water, extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
  - Purification: Recrystallization from ethanol/water or flash chromatography (Hexane/EtOAc).

### Step 2: Henry Condensation (Nitrostyrene Formation)

Type: Nitroaldol Condensation

- Reagents: 4-(4-Fluorophenoxy)benzaldehyde (from Step 1), Nitromethane (excess, as solvent/reagent), Ammonium Acetate (

, 0.5 eq).

- Conditions: Reflux (approx. 100°C) for 4–6 hours.
- Mechanism: Base-catalyzed nucleophilic attack of nitronate on the aldehyde, followed by dehydration.
- Workup: Remove excess nitromethane under reduced pressure. The residue often solidifies. Recrystallize from isopropanol to obtain the yellow crystalline nitrostyrene.

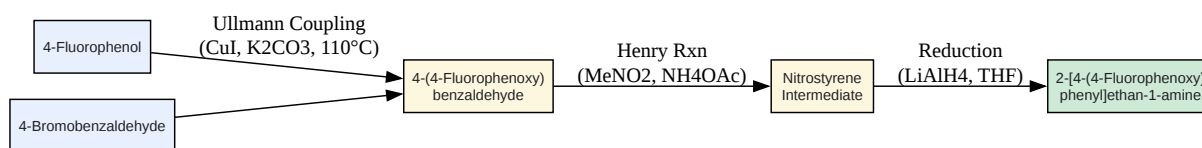
### Step 3: Reduction to Amine

Type: Hydride Reduction

- Reagents: Lithium Aluminum Hydride ( , 3.0 eq) or Borane-THF complex.
- Solvent: Anhydrous THF or Diethyl Ether.
- Procedure:
  - Prepare a suspension of in dry THF at 0°C under Argon.
  - Add the nitrostyrene (dissolved in THF) dropwise to control exotherm.
  - Reflux for 6–12 hours.
  - Quenching (Fieser Method): Cool to 0°C. Carefully add water ( mL), 15% NaOH ( mL), then water ( mL).
  - Filter the granular precipitate. Dry the filtrate and evaporate.

- Salt Formation: Dissolve the crude oil in ethanol and add concentrated HCl or ethanolic HCl to precipitate **2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine** hydrochloride.

## Synthetic Workflow Diagram



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Caption: Figure 1. Convergent synthesis pathway via Ullmann coupling and Henry reaction.

## Part 3: Physicochemical Properties

The following data is derived from computational models (ACD/Labs, ChemAxon) and structural analogs.

Property	Value	biological Implication
Molecular Weight	231.27 g/mol	Optimal for CNS penetration (Rule of 5).
LogP (Predicted)	3.2 – 3.5	Highly lipophilic; excellent BBB permeability.
Topological PSA	26.02 Å <sup>2</sup>	Low polar surface area favors brain uptake.
pKa (Base)	~9.6	Predominantly protonated at physiological pH.
H-Bond Donors	1 (Amine)	Critical for receptor anchoring (e.g., Asp residue).
Rotatable Bonds	5	Flexible linker allows induced fit in binding pockets.

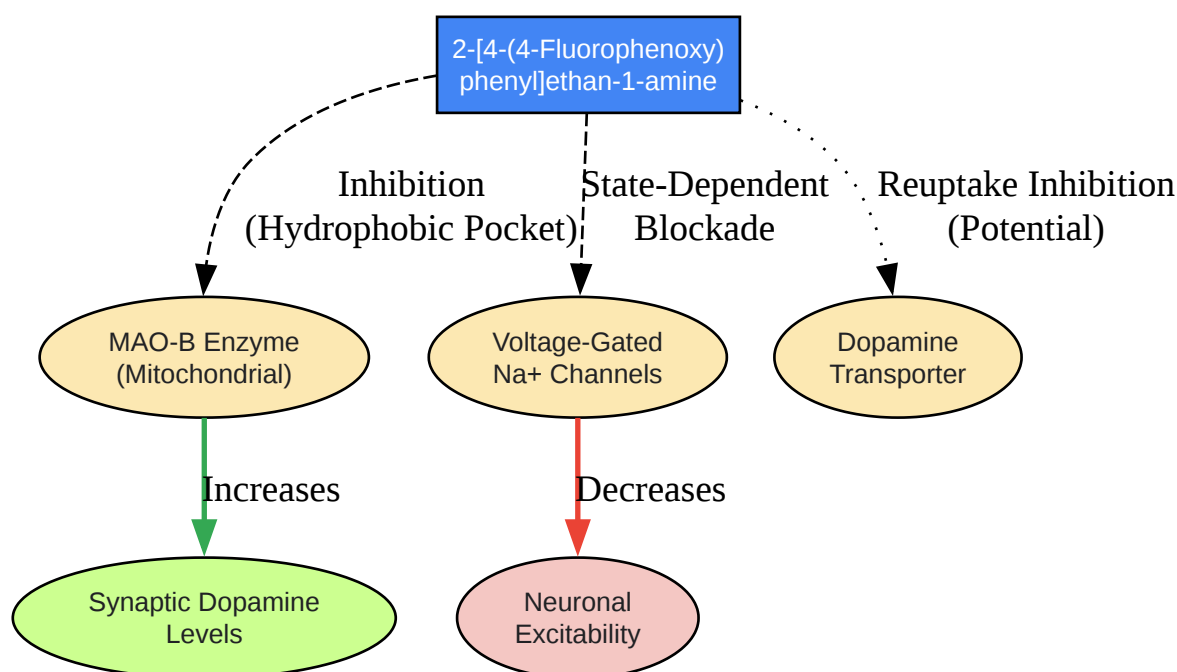
## Part 4: Biological & Pharmaceutical Relevance

### Mechanism of Action (SAR)

The 4-(4-fluorophenoxy)phenyl scaffold is a "privileged structure" in neuropharmacology, shared with drugs like Ralfinamide and Safinamide.

- **MAO-B Inhibition:** The biphenyl ether tail fits into the hydrophobic "entrance cavity" of the Monoamine Oxidase B enzyme. The specific distance provided by the ethyl chain (vs. methyl in benzylamines) may alter selectivity between MAO-A and MAO-B.
- **Sodium Channel Blockade:** Similar to Ralfinamide, the lipophilic fluorophenoxy group can stabilize the inactivated state of voltage-gated sodium channels ( ), suggesting potential in neuropathic pain management.
- **Trace Amine-Associated Receptors (TAAR1):** Phenethylamines are classic ligands for TAAR1. The bulky 4-phenoxy substitution may modulate activity from agonist to antagonist or alter potency.

### Signaling Pathway Interaction



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Caption: Figure 2. Putative pharmacological targets and downstream physiological effects.

## Part 5: Safety & Handling

### Hazard Identification (GHS)

As a primary phenethylamine, the compound should be treated as a Corrosive and Acute Toxin.

- H314: Causes severe skin burns and eye damage (due to basic amine).
- H302: Harmful if swallowed.
- H335: May cause respiratory irritation.

### Storage & Stability

- Free Base: Sensitive to  
(carbamate formation). Store under Argon/Nitrogen at -20°C.
- Hydrochloride Salt: Hygroscopic. Store in a desiccator at 4°C. Stable for >2 years if kept dry.

## References

- PubChem. Compound Summary for CID 71757045, 2-[4-(4-fluorophenoxy)phenyl]ethanamine hydrochloride. National Library of Medicine (US). [Link](#)
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- Cattaneo, C., et al. (2013). Safinamide: A Multitarget-Directed Ligand for the Treatment of Parkinson's Disease. *Neurotherapeutics*.<sup>[2]</sup> (Discusses the pharmacophore of fluorophenoxy-alkylamines). [Link](#)
- Uni.lu. PubChemLite for Metabolomics - Entry C14H14FNO. University of Luxembourg.<sup>[1]</sup> (Validates the chemical existence and InChIKey). [Link](#)

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## Sources

- 1. PubChemLite - 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride (C<sub>14</sub>H<sub>14</sub>FNO) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 2. [patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
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